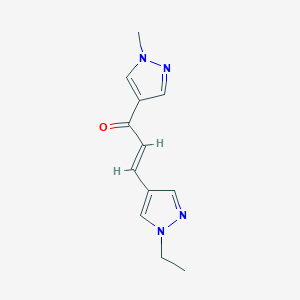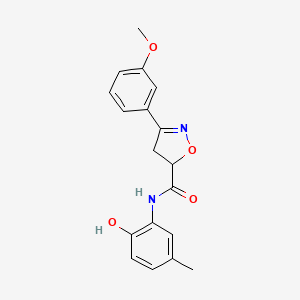
2-(4-bromophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multistep reactions that may include condensation, cyclization, and functional group modifications. For example, the synthesis of quinoline derivatives can start from basic building blocks like thiophene-3-carboxaldehyde and malonic acid, undergoing aldol condensation or Heck reactions to produce thienylacrylic acids, which are then cyclized into quinoline structures (DoganKoruznjak et al., 2002). Another approach involves the reaction of 4-chloromethylthiophene-2-carbaldehyde with N-protected anilines followed by palladium-catalyzed intramolecular cyclization (Bogza et al., 2018).
Molecular Structure Analysis
Molecular structure determination, such as X-ray diffraction, reveals the conformation and arrangement of atoms within the molecule. For instance, X-ray analysis of similar quinoline derivatives shows specific conformations and intermolecular interactions, providing insights into the molecule's three-dimensional structure and potential reactive sites (Xiang, 2009).
Chemical Reactions and Properties
Quinoline derivatives exhibit a variety of chemical reactions, including electrophilic substitution, cross-recyclization, and nucleophilic addition. These reactions are pivotal for further functionalization of the quinoline core, leading to a diverse range of compounds with potential biological activities (Dyachenko & Dyachenko, 2008). The presence of functional groups like bromophenyl and dimethylthienyl influences the compound's reactivity and interaction with various reagents.
科学的研究の応用
Synthesis and Antitumor Evaluation
The synthesis of novel derivatives such as thieno[3',2':4,5]thieno[2,3-c]quinolones and their antitumor evaluation represents a significant area of research. These compounds, synthesized through a multistep process starting from thiophene derivatives, exhibit cytostatic activities against a range of malignant cell lines, including pancreatic, breast, cervical, laryngeal, colon carcinoma, melanoma, and human fibroblast cell lines. Notably, certain derivatives displayed marked antitumor activity, highlighting their potential in cancer research and therapy (DoganKoruznjak et al., 2002).
Microwave-Assisted Synthesis
The development of efficient synthetic methods for these compounds is critical for their application in scientific research. The microwave-assisted synthesis of new substituted anilides of quinaldic acid has been demonstrated, showcasing a rapid and efficient method to produce these complex molecules. This method involves the direct reaction of an acid or ester with substituted anilines under microwave irradiation, yielding a series of substituted quinoline-2-carboxanilides. Such innovative approaches significantly reduce synthesis time and enhance the chemical diversity of quinoline derivatives for further biological evaluation (Bobál et al., 2011).
Antimicrobial Activity
Furthermore, some derivatives have been synthesized and tested for their antimicrobial activities. For example, new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been created and evaluated for their effectiveness against various pathogenic bacterial and fungal strains. These findings suggest that such compounds could be valuable in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Gad-Elkareem et al., 2011).
Chemical Reactivity and Biological Activities
The chemical reactivity and potential biological activities of these compounds further extend their scientific applications. Various synthetic routes have been explored to produce novel derivatives of benzo[b]thieno[2,3-c]quinolones and related structures. These compounds have been evaluated for their cytotoxic activities against different cancer cell lines, with some showing promising results. Such research underscores the importance of these compounds in the development of new therapeutic agents (Koruznjak et al., 2003).
特性
IUPAC Name |
2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3OS/c1-13-14(2)29-23(19(13)12-25)27-22(28)18-11-21(15-7-9-16(24)10-8-15)26-20-6-4-3-5-17(18)20/h3-11H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDRFDOAAXRRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4583741.png)

![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)



![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)
![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)